molecular formula C15H24N2O6 B558293 Boc-Ile-OSu CAS No. 3392-08-3

Boc-Ile-OSu

Cat. No. B558293
CAS RN: 3392-08-3
M. Wt: 328,37 g/mole
InChI Key: FATJLEZSGFVHQA-CABZTGNLSA-N
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Description

Boc-Ile-OSu, also known as Boc-L-isoleucine hydroxysuccinimide ester, is a white to off-white powder . It is used in the preparation of Dipeptide Piperidine derivatives for treating or preventing diseases associated with arginase activity .


Synthesis Analysis

The synthesis of Boc-Ile-OSu involves the reaction of N- (tert-Butoxycarbonyl)-L-isoleucine, also known as Boc-L-isoleucine, with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .


Molecular Structure Analysis

Boc-Ile-OSu has a molecular formula of C15H24N2O6 . Its molecular weight is 328.36 g/mol . The structure of Boc-Ile-OSu includes two defined stereocentres .


Chemical Reactions Analysis

The Boc group in Boc-Ile-OSu is stable towards most nucleophiles and bases . This makes it suitable for various chemical reactions, especially in the field of peptide synthesis .


Physical And Chemical Properties Analysis

Boc-Ile-OSu is a solid substance . It has a density of 1.2±0.1 g/cm3 . Its optical activity is [α]20/D −27±2°, c = 2% in dioxane . It has a melting point of 103-108 °C .

Scientific Research Applications

  • Silver and Fluorescent Dyes in Self-Assembling Peptides : A study on synthetic butyloxycarbonyl (Boc)-protected methyl esters of peptides self-assembling into nanoparticles, including Boc-Ile-Ile-OMe, and their potential applications in biology. These nanoparticles show promise as antimicrobial agents and fluorescent probes for cell imaging (Subbalakshmi & Nagaraj, 2014).

  • Controlled Synthesis of Chiral Polymers : Research on the RAFT polymerization of amino acid-based chiral monomers, including Boc-L-isoleucine methacryloyloxyethyl ester (Boc-L-Ile-HEMA). These chiral polymers have potential applications in drug delivery and biomolecule conjugation (Bauri et al., 2013).

  • Data Integration in Environmental Health Research : The Superfund Research Center (SRP) at Oregon State University integrates various scientific domains, including chemistry, to address public health concerns. This approach might be relevant for research involving compounds like Boc-Ile-OSu (Hobbie et al., 2012).

  • Electrophysiology and Brain-on-Chip Biotechnology : This research discusses the integration of bioinformatics and chemistry in Brain-on-Chip (BoC) biotechnology, which could have implications for studies involving Boc-Ile-OSu in neuroscience applications (Forró et al., 2021).

Safety And Hazards

When handling Boc-Ile-OSu, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJLEZSGFVHQA-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ile-OSu

CAS RN

3392-08-3
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3392-08-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334339
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Succinimido N-(tert-butoxycarbonyl)isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
… Coupling of Boc-Ile-OSu with Leu gave Z-Ile-Leu-OH (XV) , which on hydrogenolysis followed by coupling with Boc-Gly-OSu yielded the tripeptide Boc-Gly-Ile-Leu-OH (XVI) . …
Number of citations: 37 pubs.acs.org
EWB De Leer, HC Beyerman - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
… Finally, Boc-Ile-Pro-OH was obtained in good yield by reaction of Boc-Ile-OSu with Pro in aqueous dioxane at pH 8.0. Boc-Phe-Pro was obtained from the reaction of Boc-Phe-ONp with …
Number of citations: 9 onlinelibrary.wiley.com
T Ueda, K Nagamine, S Kimura… - Journal of the Chemical …, 1995 - pubs.rsc.org
… The dipeptide was coupled with Boc-Gly-Osu (0.048 mmol) in the same way as for the coupling of Boc-Ile-OSu with H-Orn(Sp)-OH. Boc-Gly-Ile-Orn(Sp)-OH was obtained as a solid. …
Number of citations: 8 pubs.rsc.org
T Sugihara, ER Blout, BA Wallace - Biochemistry, 1982 - ACS Publications
Toshiharu Sugihara,* Elkan R. Blout, and BA Wallace* abstract: Hydrophobic oligopeptides which form part of the bacteriorhodopsin sequence (residues 48-54) were synthesized, and …
Number of citations: 11 pubs.acs.org
G VIDENOV, K BÜTTNER, M CASARETTO, J FÖHLES… - 1990 - degruyter.com
… 6 g (18.3 mmol) Boc-Ile-OSu[24) in 50 ml dioxane were added to a suspension of 4.18 g (20 mmol) HCys(SBu')-OH in 60 ml water and 40 ml dioxane containing 2 g (24 mmol) NaHCO3…
Number of citations: 9 www.degruyter.com
T Wakamiya, K Shimbo, A Sano, K Fukase… - Bulletin of the Chemical …, 1983 - journal.csj.jp
… To a solution of tripeptide hydrochloride 5 (7.46 g, 13.0 mmol) in 50 ml of DMF were added Boc-Ile-OSu 9 (4.26 g, 13.0 mmol) and triethylamine (2.63 g, 26.0 mmol) under ice cooling. …
Number of citations: 39 www.journal.csj.jp
J Hirt, EWB de Leer, HC Beyerman - … of Polypeptides: Essays in Honor of …, 1973 - Springer
… )-Ile-OH/DCC, that Boc-IleOSu reacts more slowly than Boc-Ile-OH/DCC, and that Boc-Leu-Ile-OSu reacts considerably more slowly than Boc-Ile-OSu. The use of 19F nuclear magnetic …
Number of citations: 2 link.springer.com
Y KISO, M YOSHIDA, T KIMURA… - Chemical and …, 1990 - jstage.jst.go.jp
The hexadodecapeptide corresponding to the entire amino acid sequence of porcine brain natriuretic peptide (pBNP) was synthesized by assembling four segments in solution, …
Number of citations: 7 www.jstage.jst.go.jp
Z Likó, H Süli-Vargha - Tetrahedron letters, 1993 - Elsevier
The coupling of bis[imidazol-2-yl]methylamine to the carboxyl terminus of peptides and of 3-[bis(BOC-imidazol-2-yl)]propionic acid to the amino terminus of peptides is described. …
Number of citations: 17 www.sciencedirect.com
DE Palmer, C Pattaroni, K Nunami… - Journal of the …, 1992 - ACS Publications
… To a solution of the residue in DMF (30 mL) were added Boc-Ile-OSu (8.05 g, 24.5 mmol) and … Peptide10 was prepared from peptide9 (25.6 g, 52.2 mmol) and Boc-Ile-OSu (17.1 g, 52.2 …
Number of citations: 141 pubs.acs.org

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